molecular formula C14H10Br2INO B12463578 N-benzyl-3,5-dibromo-2-iodobenzamide

N-benzyl-3,5-dibromo-2-iodobenzamide

Cat. No.: B12463578
M. Wt: 494.95 g/mol
InChI Key: POOQLLMYBNIJPT-UHFFFAOYSA-N
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Description

N-benzyl-3,5-dibromo-2-iodobenzamide is an organic compound with the molecular formula C14H10Br2INO It is a derivative of benzamide, featuring bromine and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,5-dibromo-2-iodobenzamide typically involves the following steps:

    Bromination: The starting material, 2-iodobenzamide, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid. This results in the formation of 3,5-dibromo-2-iodobenzamide.

    Benzylation: The dibromo-iodobenzamide is then reacted with benzyl chloride (C7H7Cl) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,5-dibromo-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate electrophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

N-benzyl-3,5-dibromo-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological processes involving halogenated aromatic compounds.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dibromo-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    N-benzyl-2-iodobenzamide: Similar structure but lacks the bromine substituents.

    3,5-dibromo-2-iodobenzamide: Lacks the benzyl group.

    N-benzyl-3,5-dibromobenzamide: Lacks the iodine substituent.

Uniqueness: N-benzyl-3,5-dibromo-2-iodobenzamide is unique due to the presence of both bromine and iodine substituents along with the benzyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10Br2INO

Molecular Weight

494.95 g/mol

IUPAC Name

N-benzyl-3,5-dibromo-2-iodobenzamide

InChI

InChI=1S/C14H10Br2INO/c15-10-6-11(13(17)12(16)7-10)14(19)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)

InChI Key

POOQLLMYBNIJPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC(=C2)Br)Br)I

Origin of Product

United States

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